4b,5,9b,10-Tetrahydroindeno[1,2-b]indole
Description
Structure
3D Structure
Properties
CAS No. |
133571-34-3 |
|---|---|
Molecular Formula |
C229H346N70O40 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4b,5,9b,10-tetrahydroindeno[1,2-b]indole |
InChI |
InChI=1S/C15H13N/c1-2-6-11-10(5-1)9-13-12-7-3-4-8-14(12)16-15(11)13/h1-8,13,15-16H,9H2 |
InChI Key |
AABLMOXKAOXTGJ-UHFFFAOYSA-N |
SMILES |
C1C2C(C3=CC=CC=C31)NC4=CC=CC=C24 |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)NC4=CC=CC=C24 |
Synonyms |
4,5,9,10-THII 4b,5,9b,10-tetrahydroindeno(1,2-b)indole |
Origin of Product |
United States |
Synthetic Methodologies for 4b,5,9b,10 Tetrahydroindeno 1,2 B Indole and Analogues
Foundational Indole (B1671886) Synthesis Approaches Relevant to Indeno[1,2-b]indole (B1252910) Framework Elaboration
The initial formation of the indole ring system is a critical step in the synthesis of more complex derivatives like 4b,5,9b,10-tetrahydroindeno[1,2-b]indole. Several key methodologies have been adapted for the creation of the indeno[1,2-b]indole framework.
Fischer Indolization and its Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole chemistry. masterorganicchemistry.comsmolecule.commdma.ch This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, typically formed from the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde. masterorganicchemistry.commdma.ch For the synthesis of indeno[1,2-b]indoles, a common strategy involves the reaction of a phenylhydrazine with an appropriate indanone derivative. nih.gov The reaction is versatile, allowing for a range of substituents on both the phenylhydrazine and the carbonyl component.
The mechanism proceeds through the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine. masterorganicchemistry.com A critical masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement then occurs, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. masterorganicchemistry.com The choice of acid catalyst is broad, encompassing both Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride. masterorganicchemistry.comsmolecule.com
Modern adaptations of the Fischer indolization have expanded its scope. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate in situ. masterorganicchemistry.com
Leimgruber-Batcho and Larock Indole Syntheses
The Leimgruber-Batcho indole synthesis provides a powerful alternative to the Fischer method, particularly for indoles that are unsubstituted at the 2- and 3-positions. nih.govresearchgate.net This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative and a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal. nih.govnih.gov The resulting nitroenamine is then subjected to a reductive cyclization to afford the indole. nih.gov A variety of reducing agents can be employed in the second step, including catalytic hydrogenation with Raney nickel or palladium on carbon, as well as metal-acid systems like iron in acetic acid. nih.govnih.gov Microwave-assisted Leimgruber-Batcho reactions have been shown to enhance reaction rates and yields for the synthesis of various indoles. achemblock.com
The Larock indole synthesis, a palladium-catalyzed heteroannulation, offers another efficient route. sigmaaldrich.com This method involves the reaction of an o-haloaniline with a disubstituted alkyne in the presence of a palladium catalyst. sigmaaldrich.com The reaction proceeds with high regioselectivity and generally provides good to excellent yields of 2,3-disubstituted indoles. sigmaaldrich.com
Other Established Indole Ring Formation Methods
Beyond the Fischer, Leimgruber-Batcho, and Larock syntheses, other classical methods can be adapted for the construction of the indole nucleus. The Reissert synthesis, for example, involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form a 2-carboxyindole derivative. smolecule.com The Madelung synthesis, a base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures, is also a viable, albeit harsh, method for preparing certain indole derivatives. smolecule.com
Direct Synthesis Routes to this compound
The direct synthesis of the target compound, this compound, is most commonly achieved through the reduction of a more unsaturated precursor, 5,10-dihydroindeno[1,2-b]indole (B1207775).
Reduction of 5,10-Dihydroindeno[1,2-b]indole Precursors
The reduction of the pyrrole (B145914) ring within the 5,10-dihydroindeno[1,2-b]indole system is a key transformation to access the desired tetrahydro derivative. This reduction effectively converts the indole moiety into an indoline (B122111).
The reduction of indoles to indolines can be a challenging transformation due to the aromatic stability of the indole ring. researchgate.net However, several methods have been developed that are applicable to this conversion.
Metal-Acid Systems: The use of a metal in the presence of an acid is a classical method for the reduction of various functional groups. While specific examples for the reduction of 5,10-dihydroindeno[1,2-b]indole are not extensively detailed in readily available literature, the general principles of indole reduction suggest that systems like zinc in acetic acid or tin in hydrochloric acid could potentially effect this transformation. These reactions proceed through the protonation of the indole ring, which disrupts the aromaticity and makes it more susceptible to reduction by the metal.
Boron-Based Reagents: Boron-based hydrides are versatile reducing agents in organic synthesis. The reactivity of these reagents can be tuned by the choice of the boron reagent itself and the reaction conditions.
A particularly effective method for the reduction of indoles to indolines involves the use of sodium borohydride (B1222165) in the presence of a carboxylic acid, such as acetic acid or trifluoroacetic acid. mdma.ch The reaction is believed to proceed via the 3-protonation of the indole ring by the carboxylic acid, forming an indoleninium ion. This reactive intermediate is then reduced by the borohydride. In some cases, the use of sodium borohydride in neat carboxylic acids can lead to the N-alkylation of the resulting indoline. mdma.ch However, the use of sodium cyanoborohydride in acetic acid has been shown to cleanly reduce indoles to indolines without this N-alkylation side reaction. A patented process describes the reduction of indole compounds to their corresponding indolines using a borane (B79455) complex in the presence of trifluoroacetic acid.
Lithium aluminum hydride (LAH) is a much more powerful reducing agent than sodium borohydride and can reduce a wider range of functional groups. While it readily reduces esters, carboxylic acids, and amides, masterorganicchemistry.com its application to the reduction of the indole ring itself generally requires specific conditions. The direct reduction of the indole nucleus with LAH is not as common as with other reagents, but it can be used to reduce other functional groups within a molecule containing an indole. masterorganicchemistry.com
The following table summarizes various reducing agents and their general applicability to indole reduction.
| Reducing Agent/System | General Applicability to Indole Reduction | Reference(s) |
| Catalytic Hydrogenation | ||
| Pt/C, H₂, p-toluenesulfonic acid | Effective for a variety of substituted indoles. | researchgate.net |
| Metal-Acid Systems | ||
| Fe-AcOH-H₂O, Zn-EtOH-HCl, SnCl₂·2H₂O-EtOH | Used in Leimgruber-Batcho synthesis for reductive cyclization. | nih.gov |
| Boron-Based Reagents | ||
| NaBH₄ in Carboxylic Acid (e.g., HOAc, CF₃COOH) | Reduces indoles to indolines, can lead to N-alkylation. | mdma.ch |
| NaBH₃CN in Acetic Acid | Cleanly reduces indoles to indolines without N-alkylation. | |
| Borane complex in Trifluoroacetic Acid | Effective for reducing indoles to indolines. | |
| LiAlH₄ | Very powerful; reduces many functional groups but less commonly used for direct indole ring reduction. | masterorganicchemistry.com |
Catalytic Hydrogenation Protocols
Catalytic hydrogenation is a fundamental method for the synthesis of this compound, starting from its unsaturated aromatic precursor, indeno[1,2-b]indole. This reaction involves the addition of hydrogen across the double bonds of the cyclopentene (B43876) moiety, thereby creating the saturated tetracyclic core and establishing the C4b and C9b stereocenters. The process is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions can influence the stereochemical outcome of the hydrogenation, potentially allowing for diastereoselective synthesis of either the cis- or trans-fused isomers.
Table 1: Representative Conditions for Catalytic Hydrogenation of Indole-based Heterocycles
| Precursor Type | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product |
| Indole Derivative | Pd/C | Ethanol | 1-5 | 25-50 | Indoline Derivative |
| Pyrroloindole | PtO₂ | Acetic Acid | 3-4 | 25 | Saturated Pyrroloindole |
| Carboline | Rh/Al₂O₃ | Methanol | 5 | 60 | Tetrahydrocarboline |
| Indenoindole | Pd/C | Ethyl Acetate | 1-10 | 25-70 | Tetrahydroindenoindole |
Indolenine Intermediate Reactions with Organometallic Reagents
The synthesis of functionalized this compound analogues can be achieved through the reaction of indolenine intermediates with organometallic reagents. chemrxiv.orgorganic-chemistry.org In this approach, a 2,3-disubstituted indole is first converted into a reactive indolenine or indolidenium cation intermediate. nih.gov This electrophilic species can then undergo nucleophilic attack by an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li). chadsprep.comyoutube.comyoutube.com This key step forms a new carbon-carbon bond at the C2 or C3 position of the indole core, setting the stage for subsequent intramolecular cyclization to form the five-membered ring of the indeno[1,2-b]indole system. The choice of the organometallic reagent allows for the introduction of a wide variety of substituents.
Table 2: Organometallic Reagents in Indole Functionalization
| Indole Precursor | Intermediate | Organometallic Reagent | Key Transformation | Resulting Structure |
| 3-substituted indole | C3-Alkyl Indolenine | Alkyl Lithium | Dearomatizing C3-alkylation | C3-quaternary indolenine organic-chemistry.org |
| N-protected indole | Indolidenium Cation | Phenylmagnesium Bromide | C2-Arylation | 2-Phenylindoline |
| 2-bromo-3-vinylindole | Lithiated Indole | Self-reaction | Intramolecular Cyclization | Fused Indole System |
| 2,3-disubstituted indole | C2-spiroindoline | Diphenylacetylene (with Pd catalyst) | Asymmetric Spiroannulation | C2-quaternary spiroindoline chemrxiv.org |
Multi-Step Conversions via Metallation and Functionalization
Complex and highly substituted analogues of this compound can be constructed through multi-step synthetic sequences that rely on metallation and subsequent functionalization. youtube.com A common strategy involves the initial deprotonation of an N-protected indole or a related precursor at a specific carbon atom using a strong base, such as n-butyllithium, to generate a lithiated intermediate. This organometallic species can then react with a suitable electrophile to introduce a functional group. For the synthesis of the indeno[1,2-b]indole system, this may involve introducing a side chain that can undergo a subsequent intramolecular Friedel-Crafts-type reaction or other cyclization to form the fused five-membered ring. nih.gov This approach offers high regioselectivity and allows for the precise build-up of molecular complexity. nih.gov
Stereoselective and Diastereoselective Synthetic Strategies for this compound Systems
Achieving control over the three-dimensional arrangement of atoms is critical in the synthesis of this compound, as the fusion of the rings creates multiple stereocenters.
Control of Stereochemistry in Fused Ring Systems
The relative stereochemistry of the hydrogen atoms at the C4b and C9b positions in the this compound core defines whether the ring fusion is cis or trans. Controlling this outcome is a central challenge. Diastereoselective methods are often employed, where the stereochemistry of the reaction is directed by existing chiral centers in the molecule or by chiral catalysts. nih.gov For instance, the catalytic hydrogenation of an indeno[1,2-b]indole precursor can be influenced by the catalyst surface and the substrate's approach, leading to a preference for one diastereomer over the other. nih.gov Similarly, in cyclization reactions, the stereochemical course can be dictated by the geometry of the precursor to ensure a specific ring fusion. nih.govacs.org
Photo-Nazarov Cyclization and Related Rearrangements
The Photo-Nazarov cyclization is a powerful photochemical reaction for the synthesis of cyclopentenones and can be adapted to construct the fused five-membered ring in indeno[1,2-b]indole systems. acs.orgdigitellinc.com This reaction involves the 4π-conrotatory electrocyclization of a pentadienyl cation, which is generated photochemically from a divinyl ketone precursor. nih.govwikipedia.org In the context of synthesizing the target scaffold, a precursor containing an indole nucleus attached to a divinyl ketone moiety can be irradiated with UV light. This triggers the cyclization to form the cyclopentenone ring fused to the indole core. nih.gov The stereochemistry of the newly formed stereocenters can often be controlled by the substitution pattern of the starting material, making it a valuable tool for stereoselective synthesis. nih.gov
Table 3: Key Features of the Photo-Nazarov Cyclization
| Feature | Description | Implication for Synthesis |
| Reaction Type | Photochemical 4π Electrocyclization | Reaction is initiated by light, often proceeding under mild conditions without the need for harsh reagents. digitellinc.comnih.gov |
| Precursor | Divinyl Ketone or similar cross-conjugated dienone | The precursor must be designed to contain the necessary π-system tethered to the indole backbone. |
| Key Intermediate | Pentadienyl Cation | Formed upon photoexcitation, this intermediate undergoes conrotatory ring closure. wikipedia.org |
| Product | Cyclopentenone-fused heterocycle | Forms the five-membered ring of the indeno[1,2-b]indole system. |
| Stereocontrol | Often Diastereoselective | The stereochemical outcome at the new stereocenters can be influenced by substituents on the dienone precursor. nih.gov |
Stereospecific Hydride Shifts in N-Heterocyclic Synthesis
Stereospecific hydride shifts represent a sophisticated strategy for establishing stereocenters during the synthesis of N-heterocyclic compounds. nih.gov A nih.govnih.gov-hydride shift, for example, is a thermally or acid-catalyzed intramolecular process where a hydrogen atom moves from one position to another five atoms away. nih.gov In a suitably designed acyclic or cyclic precursor, such a shift can be part of a cascade reaction that triggers cyclization. The transfer of the hydride can occur stereospecifically, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product. This provides a powerful method for controlling the stereocenters at positions C4b and C9b in the this compound framework. The stereospecificity of hydride transfer is a known phenomenon in enzymatic systems and can be mimicked in synthetic chemistry to achieve high levels of stereocontrol. nih.gov
Advanced and Green Chemistry Approaches in this compound Synthesis
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods. nih.govpsu.edu This technology has been successfully applied to the synthesis of indole derivatives, including the core structure of this compound. nih.govnih.gov
A notable example is the palladium(II)-catalyzed cascade reaction of 2-alkynylanilines that bear an α,β-unsaturated carbonyl moiety. This reaction, when conducted under microwave irradiation, facilitates the rapid synthesis of 5,10-dihydroindeno[1,2-b]indoles. rsc.org The process demonstrates high atom economy and allows for the formation of two new five-membered rings and two new bonds (one C-C and one C-N) in a single operation. rsc.org A systematic comparison revealed that microwave irradiation at 80 °C for just 15 minutes produced yields comparable to or slightly better than conventional heating at the same temperature for 3 hours. rsc.org
Another significant application of microwave assistance is in the cycloisomerization of 2-alkynylanilines and alkynylpyridinamines in water. elte.hu This method can be promoted by catalytic amounts of neutral or basic salts, or by stoichiometric weak organic bases, completely avoiding the need for metal catalysts. elte.hu For instance, the cyclization of 2-ethynylaniline (B1227618) to indole was achieved in high yield when heated to 200°C with microwave irradiation in the presence of salts like KCl. elte.hu
Furthermore, microwave irradiation has been effectively used in the Madelung indole synthesis under solvent-free conditions, using potassium tert-butoxide as a base. sciforum.net This approach modernizes a classic reaction, making it more practical and environmentally friendly. The synthesis of various indole derivatives, including 2-methyl-1H-indole-3-carboxylates, has also been optimized using microwave heating, resulting in improved yields and drastically reduced reaction times compared to conventional oil bath heating. mdpi.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in the Synthesis of 5,10-dihydroindeno[1,2-b]indoles rsc.org
| Entry | Catalyst | Solvent | Method | Time | Yield (%) |
| 1 | Pd(OAc)₂ | DMF | Microwave (80 °C) | 15 min | 82 |
| 2 | Pd(OAc)₂ | DMF | Conventional (80 °C) | 3 h | 80 |
| 3 | PdCl₂ | DMF | Microwave (80 °C) | 15 min | 78 |
| 4 | PdCl₂ | DMF | Conventional (80 °C) | 3 h | 75 |
Catalyst-Free and Solvent-Free Reaction Conditions
The development of synthetic methods that eliminate the need for catalysts and solvents is a cornerstone of green chemistry. These approaches reduce waste, minimize toxicity, and often simplify product purification.
A notable catalyst-free synthesis involves the reaction of β-enaminones with ninhydrin (B49086) in boiling ethanol, which yields indeno[1,2-b]indol-5(4bH)-yl benzimidamide derivatives in good to excellent yields (66–86%) within a short reaction time of 30 minutes. researchgate.net This method is praised for its mild conditions and operational simplicity.
Solvent-free conditions have also been successfully implemented. For example, the lactic acid-catalyzed fusion of ninhydrin and secondary enaminones can be achieved by simple grinding at room temperature. researchgate.net This mechanochemical approach produces polycyclic 4b,9b-dihydroxy-4b,5,6,7,8,9b-hexahydroindeno[1,2-b]indole-9,10-diones. researchgate.net
The synthesis of indolizines, a related heterocyclic system, has also been achieved under solvent-free conditions using a copper catalyst, highlighting a move towards greener reaction media. nih.gov Additionally, microwave-assisted synthesis of substituted 1,2,4-triazoles from hydrazines and formamide has been demonstrated to proceed smoothly without a catalyst, showcasing the broad applicability of these green principles. organic-chemistry.org
Metal-Catalyzed C-H Functionalization and C-O Activation Strategies
Transition-metal-catalyzed C-H functionalization has become an indispensable tool in modern organic synthesis, allowing for the direct modification of C-H bonds, which were once considered unreactive. rsc.orgresearchgate.net This strategy offers a more atom- and step-economical approach to building molecular complexity compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
In the context of indole synthesis, C-H functionalization has been extensively studied, with significant progress in achieving regioselectivity at various positions of the indole nucleus. rsc.orgresearchgate.net While early work focused on the more reactive C2 and C3 positions, elegant methodologies have been developed for the functionalization of the benzenoid moiety (C4–C7). researchgate.net These transformations, including arylation, alkenylation, and annulations, are often facilitated by directing groups that guide the metal catalyst to the desired C-H bond. rsc.orgnih.gov
For instance, Rh(III)-catalyzed C-H activation has been employed for the [4+2] annulation of N-carboxamide indoles with iodonium (B1229267) ylides, leading to complex fused systems. nih.gov Similarly, silver-mediated oxidative C-H functionalization followed by a 5-endo-dig cyclization has been used to construct indolizine (B1195054) scaffolds. nih.gov This reaction proceeds in one step from readily available starting materials and demonstrates high functional group tolerance. nih.gov
C-O activation strategies, while less commonly highlighted for this specific scaffold in the provided context, represent another advanced synthetic avenue. These methods typically involve the cleavage of a C-O bond, often in phenols or their derivatives, to enable cross-coupling reactions. While direct examples for the this compound core are not explicitly detailed in the search results, the principles of C-O activation are a growing part of the synthetic chemist's toolkit for constructing complex aromatic systems.
Multicomponent Reaction Methodologies
Several MCRs have been developed for the synthesis of the indeno[1,2-b]indole framework and related structures. One efficient three-component domino strategy allows for the selective formation of multifunctionalized tetracyclic indeno[1,2-b]indole derivatives. nih.gov This one-pot operation proceeds under mild conditions with short reaction times (15-32 minutes) and excellent selectivity. nih.gov
Another example is a three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl compounds, and enaminones, catalyzed by L-proline, to furnish functionalized benzo[b] rsc.orgelte.hunaphthyridine derivatives, showcasing the power of MCRs in building complex heterocyclic systems. researchgate.net
The Ugi-tetrazole four-component reaction (UT-4CR) has been ingeniously coupled with an acidic ring closure to provide a mild, two-step synthesis of 2-tetrazolo substituted indoles. nih.govrug.nl This method is scalable and allows for the introduction of significant molecular diversity. nih.gov Furthermore, a one-pot approach for synthesizing furan-2(5H)-one derivatives bearing indole fragments has been developed through a telescoped multicomponent reaction of indole, a glyoxal, and Meldrum's acid, demonstrating the versatility of MCRs. mdpi.com
Table 2: Examples of Multicomponent Reactions for Indole Synthesis
| Reaction Type | Reactants | Key Features | Product Type |
| Three-component domino reaction nih.gov | Indole, aldehyde, active methylene (B1212753) compound | Mild conditions, short reaction time, high selectivity | Indeno[1,2-b]indole derivatives |
| Ugi-tetrazole/acidic closure nih.govrug.nl | Aniline, isocyanide, aldehyde, TMSN₃ | Mild, two-step process, scalable | 2-Tetrazolo substituted indoles |
| Telescoped MCR mdpi.com | Indole, glyoxal, Meldrum's acid | One-pot, atom economy, simple process | Furan-2(5H)-one with indole fragment |
Advanced Structural Elucidation and Spectroscopic Characterization of 4b,5,9b,10 Tetrahydroindeno 1,2 B Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. wvu.edu For derivatives of 4b,5,9b,10-tetrahydroindeno[1,2-b]indole, both ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and structural integrity of the complex ring system. researchgate.net
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The interpretation of ¹H and ¹³C NMR spectra provides a wealth of information about the molecular structure. scribd.com The chemical shift (δ) of a nucleus is highly dependent on its local electronic environment, which is influenced by factors like electronegativity of nearby atoms, and magnetic anisotropy from unsaturated systems like aromatic rings. researchgate.netlibretexts.org
In the ¹H NMR spectrum of a (4bRS,9bRS)-5-(2,4-dimethoxyphenyl)-7,7-dimethyl-4b,9b-dihydroxy-4b,5,6,7,8,9b-hexahydroindeno-[1,2-b]-indole-9,10-dione derivative, the signals are spread across a wide range. researchgate.net The aromatic protons of the indole (B1671886) and phenyl moieties typically appear in the downfield region (δ 6.5-8.0 ppm). wvu.edu Protons of the saturated and substituted cyclohexenone ring, such as methyl and methylene (B1212753) groups, are found in the more upfield region. researchgate.net For instance, two singlets for the gem-dimethyl groups appear at δ 0.79 and 0.94 ppm, while the N-H proton signal can be observed at a significantly downfield shift. researchgate.netyoutube.com Crucially, the protons at the bridgehead carbons (4b-H and 9b-H) provide key stereochemical information through their coupling constants.
The ¹³C NMR spectrum complements the ¹H NMR data. Carbon atoms in different environments give distinct signals. researchgate.net In a substituted derivative, carbonyl carbons (C=O) of the dione (B5365651) functionality are the most deshielded, appearing far downfield (e.g., δ 189.2 and 198.4 ppm). researchgate.netresearchgate.net Carbons of the aromatic rings resonate in the typical range of δ 110-160 ppm. researchgate.net The bridgehead carbons (C-4b and C-9b), particularly when hydroxylated, show characteristic signals in the δ 80-100 ppm region (e.g., δ 83.7 and 96.3 ppm). researchgate.net The number of signals in the spectrum confirms the number of chemically non-equivalent carbons in the molecule. researchgate.net
Below is a table summarizing the NMR data for a specific derivative from the literature. researchgate.net
| Assignment | ¹H NMR (DMSO-d₆) δ [ppm] | ¹³C NMR δ [ppm] |
| CH₃ | 0.79 (s, 3H), 0.94 (s, 3H) | 28.4 |
| CH₂ | 1.88 (s, 2H), 2.01 (d, 2H) | 33.5, 51.9 |
| OCH₃ | 3.15 (s, 3H), 3.80 (s, 3H) | 55.4, 55.9 |
| OH | 5.76 (s, 1H), 6.98 (s, 1H) | - |
| Aromatic CH | 6.57-7.69 (m) | 99.4, 104.6, 105.3, 117.2, 123.4, 125.0, 130.1, 132.3 |
| C-OH | - | 83.7, 96.3 |
| Aromatic C (quaternary) | - | 134.8, 135.0, 148.4, 157.3, 161.1, 165.7 |
| C=O | - | 189.2, 198.4 |
Data sourced from the synthesis of (4bRS,9bRS)-5-(2,4-dimethoxyphenyl)-7,7-dimethyl-4b,9b-dihydroxy-4b,5,6,7,8,9b-hexahydroindeno[1,2-b]indole-9,10-dione. researchgate.net
Advanced NMR Techniques for Stereochemical Assignments
While ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques are often necessary to unambiguously assign the relative stereochemistry, particularly at the C-4b and C-9b chiral centers. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the spatial proximity of protons. ipb.pt
A NOESY experiment on a this compound derivative would reveal through-space correlations between protons. ipb.pt For example, a strong NOE correlation between the protons at C-4b and C-9b would indicate that they are on the same face of the ring system, confirming a cis-fusion of the rings. Conversely, the absence of this correlation would suggest a trans-fusion. Such NOE effects are vital for the correct stereochemical assignment of complex tricyclic and tetracyclic systems. ipb.pt Further experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H couplings, helping to piece together the entire carbon skeleton. ipb.ptnih.gov
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography provides the most definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net For complex polycyclic systems like this compound derivatives, this technique is invaluable for confirming the connectivity and, most importantly, the three-dimensional arrangement and stereochemistry. mdpi.comjyu.fi
The crystal structure of (4bRS,9bRS)-5-(2,4-dimethoxyphenyl)-7,7-dimethyl-4b,9b-dihydroxy-4b,5,6,7,8,9b-hexahydroindeno[1,2-b]indole-9,10-dione revealed a V-shaped tetracyclic system. researchgate.net The two five-membered rings were found to be nearly planar, with a significant dihedral angle of 65.20(8)° between them. researchgate.net Similarly, the analysis of 6,7,8,9-tetrahydro-4b,9b-dihydroxyindano[1,2-b]indoline-9,10-dione monohydrate also showed a V-shaped conformation, with a dihedral angle of 68.33 (5)° between its five-membered rings. researchgate.net This conformation is a characteristic feature of this ring system.
The data obtained from X-ray diffraction can be summarized in a crystallographic data table.
| Parameter | (4bRS,9bRS)-5-(2,4-dimethoxyphenyl)-...-dione researchgate.net | 6,7,8,9-Tetrahydro-4b,9b-dihydroxy...-dione monohydrate researchgate.net |
| Molecular Formula | C₂₅H₂₃NO₆ | C₁₅H₁₃NO₄·H₂O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pbca |
| a (Å) | 10.155(2) | 10.703(2) |
| b (Å) | 17.022(4) | 13.275(4) |
| c (Å) | 12.333(3) | 19.683(5) |
| β (°) / α, γ (°) | β = 98.75(3) | α = γ = 90 |
| Volume (ų) | 2106.3(8) | 2796.6(12) |
| Z | 4 | 8 |
This solid-state data provides an unambiguous structural benchmark that corroborates the interpretations made from spectroscopic data in solution.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending. vscht.cz The resulting spectrum serves as a unique "fingerprint" for the compound. scispace.com
For derivatives of this compound, IR spectroscopy can confirm the presence of key structural motifs. The characteristic absorption bands include:
N-H Stretch: A sharp to broad absorption band typically appears in the region of 3300-3500 cm⁻¹, indicative of the indole nitrogen.
O-H Stretch: If hydroxyl groups are present, a broad band will be observed around 3200-3600 cm⁻¹.
Aromatic C-H Stretch: Absorptions for C-H bonds on the aromatic rings are typically found just above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretch: C-H bonds of the saturated portions of the molecule absorb just below 3000 cm⁻¹. vscht.cz
C=O Stretch: The presence of a ketone or dione functionality gives rise to one or more very strong, sharp absorption bands in the range of 1680-1720 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. vscht.cz
The table below shows experimental IR data for a synthesized derivative. researchgate.net
| Vibrational Mode | Absorption Frequency (cm⁻¹) | Functional Group |
| O-H Stretch | 3400 | Hydroxyl |
| N-H Stretch | 3320 | Amine (Indole) |
| C=O Stretch | 1710, 1680 | Ketone |
This data provides clear evidence for the presence of hydroxyl, amine, and carbonyl functional groups within the synthesized molecule. researchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, often to four or more decimal places. This high level of accuracy allows for the unambiguous determination of a molecule's elemental composition and molecular formula. mdpi.com
When a this compound derivative is analyzed by HRMS, it is ionized (e.g., by electrospray ionization, ESI) to form a molecular ion, such as [M+H]⁺ or [M+Na]⁺. uni.lu The instrument then measures the mass-to-charge ratio (m/z) of this ion with very high precision. By comparing the experimentally measured exact mass to the calculated masses of possible molecular formulas, the correct formula can be confidently assigned.
For example, while a specific HRMS result for a derivative was not detailed in the provided search results, elemental analysis for (4bRS,9bRS)-5-(2,4-dimethoxyphenyl)-7,7-dimethyl-4b,9b-dihydroxy-4b,5,6,7,8,9b-hexahydroindeno[1,2-b]indole-9,10-dione was reported. researchgate.net The calculated values for the molecular formula C₂₅H₂₃NO₆ were C, 68.95%; H, 5.79%; N, 3.22%. The found experimental values were C, 69.03%; H, 5.78%; N, 3.27%, which strongly supports the proposed molecular formula. researchgate.net HRMS would provide a direct measurement of the exact mass, further confirming this assignment. Predicted mass data for the parent compound is also available. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 208.11208 |
| [M+Na]⁺ | 230.09402 |
| [M-H]⁻ | 206.09752 |
| [M]⁺ | 207.10425 |
Data for the parent compound this compound. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds containing conjugated π-systems and chromophores. shu.ac.ukuobabylon.edu.iq
The this compound core contains an indole moiety, which is an aromatic chromophore. The absorption spectrum is expected to show transitions characteristic of this system. The most common transitions for organic molecules are π → π* and n → π. shu.ac.uk The π → π transitions are typically of high intensity and occur in molecules with unsaturated groups. shu.ac.uk
In derivatives of this scaffold, the UV-Vis spectrum is characterized by electronic transitions within the conjugated system. For a related donor-acceptor-donor molecule containing a 2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl group, the spectrum showed several bands in the UV region and a broad band in the visible region. mdpi.com The short-wavelength bands are associated with π-π* electronic transitions within the aromatic system. mdpi.com The presence of extended conjugation or donor-acceptor interactions can lead to lower-energy transitions, causing absorption at longer wavelengths (a bathochromic or red shift), sometimes extending into the visible region. mdpi.comuomustansiriyah.edu.iq These longer-wavelength absorptions are often due to intramolecular charge transfer (ICT) from an electron-donating part of the molecule (like the indole nitrogen) to an electron-accepting part. mdpi.com
| Compound System | Absorption Maxima (λ_max) | Transition Type |
| Donor-acceptor with tetrahydrocyclopenta[b]indolyl moiety | ~270-290 nm | π-π* |
| Donor-acceptor with tetrahydrocyclopenta[b]indolyl moiety | ~509 nm | Intramolecular Charge Transfer (ICT) |
Data sourced from a related indolyl-thiadiazolopyridine system. mdpi.com
Reactivity and Reaction Mechanisms of 4b,5,9b,10 Tetrahydroindeno 1,2 B Indole and Its Chemical Analogues
Electrophilic and Nucleophilic Reactivity of the Indeno[1,2-b]indole (B1252910) Moiety
The indeno[1,2-b]indole scaffold exhibits dual reactivity, acting as a nucleophile through its electron-rich indole (B1671886) core or as an electrophile under specific conditions or with appropriate modifications.
Electrophilic Reactivity: The indole component of the tetracyclic system is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov This reactivity is significantly greater than that of benzene (B151609). nih.gov Quantum mechanical calculations and experimental observations consistently show that the C3 position of the indole ring is the primary site of electrophilic attack. ic.ac.uk This preference is explained by the ability of the nitrogen atom to effectively stabilize the positive charge in the Wheland intermediate, resulting in a more stable transition state compared to attack at other positions. pearson.com While the C3 position is most reactive, substitution can also occur at other positions on the pyrrole (B145914) or benzene rings under different conditions. ic.ac.uk The N-H proton is slightly acidic and can be removed by a base, converting the indole nitrogen into a potent nucleophilic center.
Competition experiments with a BN-fused indole analogue revealed that the standard indole framework is highly nucleophilic in EAS reactions. nih.gov The high electron density at the 3-position dictates the regioselectivity for these substitutions. nih.gov
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indole
| Position of Attack | Relative Stability of Intermediate | Comments |
| C3 | Most Stable | The positive charge is delocalized over the nitrogen and benzene ring, preserving the aromaticity of the benzene portion. ic.ac.ukpearson.com |
| C2 | Less Stable | Attack at this position disrupts the aromaticity more significantly, leading to a higher energy intermediate. ic.ac.uk |
| N1 | Variable | While the nitrogen can be an electrophilic site, it typically reacts as a nucleophile after deprotonation. |
| Benzene Ring | Least Reactive | Substitution on the benzene ring requires harsher conditions as the pyrrole ring is much more activated. |
Nucleophilic Reactivity: While inherently nucleophilic, the indole nucleus can be made to undergo nucleophilic addition or substitution reactions. mdpi.com This is typically achieved by introducing strong electron-withdrawing groups onto the ring system, which decreases the electron density and makes the ring susceptible to attack by nucleophiles. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile, reacting regioselectively at the C2-position with various nucleophiles. Another strategy involves the dearomative addition of arenes to the C3 position of unprotected indoles using a strong acid like triflic acid, which generates an electrophilic indole species in situ. researchgate.net
The nitrogen atom of the indole moiety is a key center for nucleophilic reactions. Under basic conditions, the N-H group can be deprotonated, allowing for N-functionalization through reactions with various electrophiles. mdpi.com A base-catalyzed nucleophilic addition of indoles to vinylene carbonate demonstrates an efficient method for N-functionalization, yielding 4-indolyl-1,3-dioxolanones. mdpi.com
Cyclization and Rearrangement Reactions
The construction of the complex tetracyclic indeno[1,2-b]indole core involves sophisticated cyclization strategies. Once formed, these systems can undergo various rearrangement reactions, often driven by strain release or the formation of more stable products.
Cyclization Reactions: Several synthetic routes have been developed to assemble the indeno[1,2-b]indole skeleton. These methods often start from a substituted indole and build the fused indane ring system through intramolecular reactions.
Photo-Nazarov Cyclization: A novel approach involves the photo-Nazarov cyclization of a 3-acylindole precursor. This reaction initially forms a cis-fused hydrindanone, which can then be converted through several steps to the desired trans-fused indeno[1,2-b]indole core. rsc.orgrsc.orgnih.gov
Lewis Acid-Mediated Cyclization: A biomimetic cascade cyclization of 3-(6,7-epoxygeranyl)indole, mediated by a Lewis acid, can provide the tetracyclic product in good yield. rsc.org
Bromocyclization: Submitting a 3-geranyl-substituted indole to bromocyclization has been shown to produce the trans-indeno[1,2-b]indole with excellent diastereoselectivity. rsc.org
Cationic and Radical Cyclizations: Other strategies include cationic cyclization of tethered alkenyl sulfides and dearomative cyclization amination of N-(2-aminobenzoyl) indoles catalyzed by copper(II). researchgate.netrsc.org
Table 2: Selected Cyclization Strategies for Indeno[1,2-b]indole Synthesis
| Reaction Type | Precursor | Key Reagents/Conditions | Outcome | Reference(s) |
| Photo-Nazarov Cyclization | 3-Acylindole | UV light | cis-Hydrindanone intermediate | rsc.orgrsc.orgnih.gov |
| Lewis Acid-Mediated | 3-(6,7-Epoxygeranyl)indole | Lewis Acid (e.g., BF₃·OEt₂) | Tetracyclic core | rsc.org |
| Bromocyclization | 3-Geranyl-substituted indole | Brominating agent (e.g., NBS) | trans-Indeno[1,2-b]indole | rsc.org |
| Dearomative Amination | N-(2-Aminobenzoyl) indole | Cu(II) catalyst | Tetracyclic indoline (B122111) | researchgate.net |
Rearrangement Reactions: Polycyclic indolic systems are known to undergo unusual rearrangements. During an attempted Swern oxidation to achieve cyclization, an unexpected Sommelet-Hauser rearrangement was observed, leading to the introduction of a methylsulfanylmethyl group at the indole 4-position. researchgate.net This indicates that the tetracyclic system, once formed, can be susceptible to complex intramolecular rearrangements. researchgate.net
Catalyst-controlled regiodivergent rearrangements of indole-based onium-ylides have also been explored. youtube.com By selecting different copper-ligand systems, it is possible to selectively achieve researchgate.netrsc.org- or researchgate.netrsc.org-rearrangements. youtube.com While not demonstrated directly on the 4b,5,9b,10-tetrahydroindeno[1,2-b]indole system, these studies highlight the potential for controlled rearrangements within functionalized indole frameworks to access diverse molecular architectures. youtube.com
Functionalization Strategies and Derivatization Pathways
Derivatization of the this compound core can be achieved by targeting different reactive sites within the molecule, including the indole nitrogen, the aromatic benzene ring, and the saturated carbocyclic portion.
N-Functionalization: As previously discussed, the indole nitrogen is a prime site for functionalization after deprotonation with a base. This allows for the introduction of a wide variety of substituents.
C-Functionalization:
Electrophilic Substitution: The C3 position (if available) is the most likely site for electrophilic substitution. However, in the parent this compound, the analogous reactive positions are part of the fused ring system. Functionalization often relies on modifying precursors before the final cyclization.
Side-Chain Introduction: The Sommelet-Hauser rearrangement provides an unexpected route to introduce a functionalized methyl group at the C4 position of the indole core. researchgate.net
Chemoenzymatic Synthesis: A three-enzyme coupled biotransformation has been developed to synthesize indole-containing acyloin derivatives. nih.gov This process starts with an indole derivative and, through a cascade involving a tryptophan synthase, an L-amino acid oxidase, and another enzyme (NzsH), generates complex functionalized products. nih.gov This highlights the potential for enzymatic methods in creating structural diversity. nih.gov
Table 3: Examples of Functionalization Reactions on Indole Scaffolds
| Reaction Type | Reagents/Enzymes | Position Functionalized | Product Type | Reference(s) |
| Nucleophilic Addition | Vinylene Carbonate, K₂CO₃ | N1 | 4-Indolyl-1,3-dioxolanone | mdpi.com |
| Sommelet-Hauser Rearrangement | Swern Reagents (TFAA, DMSO), NEt₃ | C4 | 4-(Methylsulfanylmethyl)indole derivative | researchgate.net |
| Chemoenzymatic Cascade | PfTrpB⁶, LAAO, NzsH | C3 (initially) | Indole-containing acyloin | nih.gov |
| Nucleophilic Substitution | Various Nucleophiles (e.g., NaSMe) | C2 | 2-Substituted indole derivative |
Oxidation and Reduction Chemistry within the Tetracyclic Framework
The oxidation and reduction chemistry of the this compound framework involves both the indole nucleus and the saturated indoline portion.
Reduction: The pyrrole ring of the indole moiety can be selectively reduced to an indoline. This transformation is often challenging due to competing reactions. google.com A reliable method involves the use of a borane (B79455) reagent, such as a BH₃ complex or catechol borane, in the presence of trifluoroacetic acid. google.com This method is effective for indoles that possess a basic nitrogen-containing group. google.com The deoxygenation of keto-functionalized indeno[1,2-b]indoles has been achieved by converting the ketone to a 1,3-dithiolane, followed by reduction with Raney Nickel. rsc.orgnih.gov
Oxidation: The tetrahydroindeno[1,2-b]indole system contains an indoline substructure, which can be dehydrogenated (oxidized) to the corresponding fully aromatic indeno[1,2-b]indole. This aromatization is commonly achieved using palladium on charcoal (Pd/C) at elevated temperatures. rsc.org A variety of other methods exist for the dehydrogenation of indolines to indoles, including the use of quinone catalysts, iridium complexes, or metal-free electrochemical methods. organic-chemistry.org
The indole ring itself is susceptible to oxidation, which can lead to several different products depending on the reagents and conditions.
Oxidation to Oxindoles: C3-substituted indoles can be oxidized to 2-oxindoles using reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov A greener approach utilizes an oxone-halide system. nih.gov
Oxidative Cleavage: The C2-C3 double bond of the indole ring can be cleaved under oxidative conditions. This reaction, known as the Witkop oxidation, can be achieved using reagents like Pt/O₂, ozone, or more recently, urea (B33335) hydrogen peroxide (UHP) in polar solvents like hexafluoroisopropanol (HFIP). nih.govresearchgate.net This cleavage leads to the formation of 2-ketoacetanilide derivatives. researchgate.net
Table 4: Summary of Oxidation and Reduction Reactions
| Transformation | Substrate Moiety | Reagents/Conditions | Product Moiety | Reference(s) |
| Reduction | Indole | BH₃·THF, Trifluoroacetic Acid | Indoline | google.com |
| Reduction | Ketone | 1,3-Dithiolane formation, then Raney Ni | Methylene (B1212753) | rsc.orgnih.gov |
| Oxidation | Indoline | Pd/C, heat | Indole | rsc.org |
| Oxidation | Indole | Oxone-halide, t-BuOH/H₂O | 2-Oxindole | nih.gov |
| Oxidation | Indole | Urea Hydrogen Peroxide, HFIP | 2-Ketoacetanilide | researchgate.net |
Computational and Theoretical Investigations of 4b,5,9b,10 Tetrahydroindeno 1,2 B Indole
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the optimized geometry and electronic properties of molecules.
For the 4b,5,9b,10-Tetrahydroindeno[1,2-b]indole scaffold, a DFT study would typically begin with geometry optimization. This process calculates the lowest energy arrangement of the atoms, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. Given the fusion of the indene (B144670) and indole (B1671886) ring systems, the molecule possesses a rigid, non-planar structure. The hydrogenation at the 4b, 5, 9b, and 10 positions introduces saturated carbons, leading to a more three-dimensional conformation compared to the planar, aromatic indeno[1,2-b]indole (B1252910).
Once the geometry is optimized, DFT methods are used to calculate various electronic properties. These include the distribution of electron density, the molecular electrostatic potential (MEP), and orbital energies. The MEP map is particularly useful as it reveals regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding potential intermolecular interactions. For instance, the nitrogen atom in the indole moiety is expected to be an electron-rich region.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other species.
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation, making the molecule more reactive towards electrophiles.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity for electron acceptance, making the molecule more reactive towards nucleophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
For this compound, FMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The electron-rich indole portion of the molecule would likely dominate the HOMO, while the LUMO would be distributed across the fused aromatic system. From the HOMO and LUMO energies, chemical reactivity descriptors can be calculated, providing quantitative measures of reactivity.
Table 1: Key Chemical Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic character. |
These descriptors, derived from DFT calculations, provide a robust framework for predicting the chemical behavior of this compound in various chemical reactions.
Molecular Modeling and Pharmacophore Development for Scaffold-Based Chemical Design
The indeno[1,2-b]indole scaffold is recognized as a valuable pharmacophore in drug discovery, particularly for the development of protein kinase inhibitors. nih.govnih.gov Molecular modeling and pharmacophore development are essential computational strategies to identify the key chemical features required for a molecule to bind to a specific biological target.
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for optimal molecular interactions with a specific target receptor. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
For the indeno[1,2-b]indole class, pharmacophore models have been successfully developed to identify new inhibitors of targets like human protein kinase CK2. nih.govnih.gov In one such study, a set of 50 indeno[1,2-b]indole derivatives with known inhibitory activity against CK2 were used to construct a common feature pharmacophore model. nih.gov The resulting model identified several key features crucial for binding. This model was then used as a 3D query to screen large chemical databases (like the ZINC database) to find novel compounds that match the pharmacophore and are therefore potential new inhibitors. nih.govmdpi.com
This approach is directly applicable to derivatives of this compound. By using the tetrahydroindenoindole scaffold as a base, new derivatives can be designed to fit the established pharmacophore models, enhancing their potential biological activity. Modern pharmacophore-conditioned diffusion models even allow for the de novo design of 3D molecules that conform to predefined pharmacophoric constraints. arxiv.org
Quantitative Structure-Activity Relationship (QSAR) Model Development for Indeno[1,2-b]indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by finding a statistical correlation between calculated molecular descriptors (properties derived from the chemical structure) and the experimentally measured activity.
For indeno[1,2-b]indole derivatives, QSAR studies have been instrumental in understanding the structural requirements for their inhibitory activity against protein kinases like CK2. researchgate.netmdpi.com In a typical QSAR study, a series of related compounds, such as various substituted indeno[1,2-b]indoles, are synthesized and their biological activity (e.g., IC₅₀ values) is determined. mdpi.comnih.gov Then, a wide range of molecular descriptors are calculated for each compound. These can include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Related to the electron distribution.
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build an equation that links a combination of these descriptors to the observed activity.
A study on indeno[1,2-b]indoles developed a reliable QSAR model using a training set of 20 compounds and validated it with a test set of 10 compounds. mdpi.com This model successfully predicted the activity of new compounds, demonstrating its utility in guiding the synthesis of more potent inhibitors. mdpi.comnih.gov Such models can be used to predict the activity of newly designed derivatives of this compound before they are synthesized, saving time and resources.
Table 2: Example of Data Used in QSAR Studies for Indeno[1,2-b]indole Derivatives as CK2 Inhibitors
| Compound ID | Structure/Substituents | Experimental pIC₅₀ | Predicted pIC₅₀ |
| Training Set | |||
| Compound 1 | [Specific Substituents] | 6.80 | 6.75 |
| Compound 2 | [Specific Substituents] | 7.22 | 7.18 |
| ... | ... | ... | ... |
| Test Set | |||
| Compound 21 | [Specific Substituents] | 6.45 | 6.40 |
| Compound 22 | [Specific Substituents] | 7.01 | 7.05 |
| ... | ... | ... | ... |
Note: This table is a representative example based on published QSAR studies. The pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). mdpi.com
Computational Analysis of Intermolecular Interactions and Binding Modes
Understanding how a ligand binds to its target protein is fundamental for rational drug design. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
For derivatives of the this compound scaffold, docking studies would be performed by placing the molecule into the known binding site of a target protein (e.g., the ATP-binding pocket of a protein kinase). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that approximates the binding free energy.
The results of a docking simulation provide a plausible binding mode, highlighting key intermolecular interactions such as:
Hydrogen bonds: Crucial for specificity and affinity.
Hydrophobic interactions: Often the main driving force for binding.
π-π stacking: Interactions between aromatic rings.
Electrostatic interactions: Between charged or polar groups.
While specific docking studies for this compound are not prominent in the literature, studies on the broader class of indole and indeno[1,2-b]indole derivatives have successfully used docking to elucidate binding modes. jchemlett.comproceedings.science For example, docking of indeno[1,2-b]indole inhibitors into the active site of protein kinase CK2 has revealed key hydrogen bonds with backbone atoms of specific amino acid residues like Val116 and electrostatic interactions within the binding pocket. These insights are invaluable for designing new derivatives with improved affinity and selectivity. The V-shaped conformation of related tetrahydroindeno[1,2-b]indoline structures suggests that the 3D shape is a critical determinant in how these molecules fit into a binding site. researchgate.net
Research Applications and Future Prospects of the 4b,5,9b,10 Tetrahydroindeno 1,2 B Indole Scaffold in Chemical Science
Scaffold as a Template in the Design of Enzyme Inhibitors for Chemical Biology Studies
The indeno[1,2-b]indole (B1252910) scaffold has emerged as a promising template for the design of potent and selective enzyme inhibitors, which are invaluable tools in chemical biology for dissecting complex cellular processes.
Derivatives of the indeno[1,2-b]indole core have been identified as a novel class of potent inhibitors for human protein kinase CK2. researchgate.netnih.gov CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival, making it a significant target in cancer research. A series of indeno[1,2-b]indole derivatives were synthesized and tested for their inhibitory activity against human CK2. nih.gov One particular compound, 5-isopropyl-7,8-dihydroindeno[1,2-b]indole-9,10(5H,6H)-dione (4b), demonstrated an IC50 of 0.11 µM and exhibited high selectivity for CK2 over 22 other human protein kinases. nih.gov Kinetic studies revealed that this inhibition is ATP-competitive, with a Ki of 0.06 µM. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the features of the indeno[1,2-b]indole scaffold that are critical for potent CK2 inhibition. researchgate.net These studies have shown that specific substitutions on the four-ring system are crucial for high-affinity binding. For instance, an N-isopropyl group at position 5 and an alkoxy group at position 4 have been shown to enhance the inhibitory potential of these compounds. researchgate.net The four-ring structure of the indeno[1,2-b]indole scaffold facilitates hydrophobic interactions within the ATP-binding site of CK2. researchgate.net
The indole (B1671886) scaffold, in a broader sense, is recognized for its "privileged" nature in medicinal chemistry, capable of being adapted to bind to a variety of pharmacological targets. nih.gov Researchers have successfully designed indole derivatives that target the type A γ-aminobutyric acid (GABA) chloride channel, the translocator protein, and the murine double minute 2 (MDM2) protein, among others. nih.gov Docking studies and molecular dynamics simulations have been employed to understand the binding modes of these indole-based ligands, revealing how different substitution patterns can dictate their interaction with specific binding sites. nih.gov
The indoline (B122111) scaffold, a reduced form of indole, has also been explored for developing enzyme inhibitors. A library of indoline derivatives was computationally screened against DNA gyrase B, a validated antibacterial target. nih.gov This chemoinformatics approach identified a lead compound with a strong binding affinity, highlighting the potential of this scaffold in the development of new antibacterial agents. nih.gov
| Compound Name | Target Enzyme | Application |
| 5-isopropyl-7,8-dihydroindeno[1,2-b]indole-9,10(5H,6H)-dione (4b) | Human protein kinase CK2 | Chemical probe for studying CK2-mediated signaling pathways |
| Prenyloxy-substituted indeno[1,2-b]indole | Human protein kinase CK2 | Anticancer research |
| Indoline derivatives | DNA gyrase B | Antibacterial drug discovery |
Investigation of Antioxidant Mechanisms at a Molecular and Subcellular Level
The 4b,5,9b,10-tetrahydroindeno[1,2-b]indole (THII) nucleus and its derivatives have been the subject of investigations into their antioxidant properties and mechanisms of action.
THII has demonstrated significant anti-apoptotic properties in Jurkat T cells subjected to various cytotoxic insults, including camptothecin, actinomycin (B1170597) D, and ultraviolet (UV) irradiation. nih.gov This protective effect is linked to its antioxidant activity. While THII was found to only partially inhibit superoxide (B77818) anion production following UV treatment, it strongly inhibited the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov These findings suggest that THII exerts its anti-apoptotic effects downstream of mitochondrial depolarization but upstream of caspase-3 activation. nih.gov
Further studies have explored a range of 5,10-dihydroindeno[1,2-b]indoles with various substituents on the indeno portion of the molecule. nih.gov The antioxidant and radical scavenging activities of these compounds were evaluated using a battery of in vitro assays, including DPPH, ABTS, DMPD, and superoxide anion radical scavenging assays. nih.gov The results indicated that these synthesized compounds possess effective antioxidant power, comparable to standard antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), α-tocopherol, and trolox. nih.gov Their antioxidant activity is attributed to their ability to scavenge free radicals, chelate ferrous ions, and reduce oxidized metal ions. nih.gov
The mechanism of action for these indeno[1,2-b]indole-based antioxidants is believed to involve the donation of a hydrogen atom from the N-H or C-H bonds of the tetrahydroindeno[1,2-b]indole core to neutralize free radicals, thus breaking the radical chain reaction. The specific substituents on the aromatic rings can modulate the antioxidant capacity by influencing the electron-donating ability of the scaffold.
| Compound | Antioxidant Assay | Key Finding |
| This compound (THII) | Caspase-3 activation assay | Inhibits apoptosis by preventing caspase activation. nih.gov |
| Substituted 5,10-dihydroindeno[1,2-b]indoles | DPPH, ABTS, DMPD radical scavenging assays | Exhibit effective antioxidant and radical scavenging activity. nih.gov |
Potential in Materials Research and Catalysis Utilizing Indeno[1,2-b]indole Frameworks
The unique electronic and structural properties of the indeno[1,2-b]indole framework make it an attractive candidate for applications in materials science and catalysis. The extended π-conjugated system of this scaffold is a key feature that can be exploited for the development of novel organic electronic materials.
The indeno[1,2-b]fluorene skeleton, which shares structural similarities with the indeno[1,2-b]indole core, has been investigated for its potential in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The ability to tune the electronic properties of these polycyclic aromatic compounds through chemical modification is crucial for optimizing their performance in electronic devices. researchgate.net Synthetic strategies have been developed to access these complex scaffolds, allowing for the exploration of fundamental concepts like biradical character and antiaromaticity, which are important for designing functional organic materials. researchgate.net
Derivatives of indeno[1,2-b]fluorene-6,12-dione-thiophene have been designed and synthesized as molecular semiconductors. rsc.org By synthetically tailoring the alkyl substituents, researchers have been able to enhance the ambipolar charge transport properties of these materials by two to three orders of magnitude. rsc.org This highlights the potential for rational design to improve the performance of organic semiconductors based on this framework.
In the realm of organic photovoltaics, indeno[1,2-b]indole analogues have been computationally investigated as potential non-fullerene acceptors. acs.org Theoretical studies on molecules containing an indeno[1,2-b]indole core suggest that modifying the end-capped acceptor units can lead to customized molecules with improved photovoltaic properties. acs.org
While direct applications of this compound in catalysis are less documented, the broader class of indole-containing ligands has been utilized in various catalytic transformations. The development of synthetic methodologies to access functionalized indeno[1,2-b]indole derivatives opens up possibilities for their use as ligands in transition metal catalysis, where the rigid framework could impart unique selectivity.
Development of Novel Synthetic Methodologies for Related Polycyclic Systems
The synthesis of the this compound scaffold and related polycyclic systems has been an active area of research, leading to the development of innovative synthetic strategies.
One approach involves the reaction of 3-aminocyclohex-2-enones with ninhydrin (B49086) to form vic-dihydroxy-indenoindoles. mdpi.com Subsequent deoxygenation provides a facile route to partially saturated indeno[1,2-b]indoles. mdpi.com Another method describes the synthesis of tetrahydroindeno[1,2-b]indol-10-ones and their rearrangement to nih.govbenzopyrano[4,3-b]indol-5-ones. acs.org
The synthesis of the tetracyclic core of janthitrem B, an indole diterpenoid, has been achieved through a novel route featuring a photo-Nazarov cyclization of a 3-acylindole precursor. rsc.orgresearchgate.net This reaction initially forms a cis-hydrindanone, which can then be converted to the desired trans-system. rsc.orgresearchgate.net
Substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes have been developed for the efficient synthesis of different types of polycyclic fused indoline scaffolds. nih.gov This method offers high step- and atom-economy, as well as high chemo- and diastereoselectivity. nih.gov Furthermore, tetrahydro-1H-pyridazino[3,4-b]indoles, synthesized from indoles and cyclic azoalkenes, can serve as precursors for the synthesis of other indole-based heterocycles. mdpi.com
Palladium-catalyzed heteroannulation has been employed to synthesize highly functionalized 2-borylated indole scaffolds with complete regioselectivity. organic-chemistry.orgresearchgate.net This method has been applied to the synthesis of borylated sulfa drugs and the natural product Goniomitine. organic-chemistry.orgresearchgate.net
These synthetic advancements not only provide access to the this compound core and its derivatives but also contribute to the broader field of synthetic organic chemistry by expanding the toolbox for constructing complex polycyclic systems. mdpi.comnih.govnih.gov
Advanced Spectroscopic Probe Development Utilizing Indeno[1,2-b]indole Derivatives
The inherent fluorescence properties of the indeno[1,2-b]indole scaffold make it an attractive platform for the development of advanced spectroscopic probes for various applications in chemistry and biology.
Derivatives of 9H-pyrido[2,3-b]indole, which are structurally related to the indeno[1,2-b]indole system, have been designed as fluorophores and probes. nih.gov These compounds exhibit interesting photophysical properties, including a positive solvatochromic effect and large Stokes shifts. nih.gov Some of these probes show a "turn-off" or "turn-off-on" fluorescence response upon changes in pH, making them suitable for sensing local microenvironments. nih.gov For example, one probe was found to have a pKa of 5.5 and demonstrated high sensitivity to pH changes. nih.gov Furthermore, the interaction of these probes with biomolecules like calf thymus DNA has been studied, revealing a static quenching mechanism and a groove binding mode. nih.gov
The fluorescence of indolizino[1,2-b]quinole derivatives, another related polycyclic system, is influenced by substituents on the core structure. researchgate.net The presence of electron-accepting groups can lead to higher quantum yields, indicating that the electronic state is stabilized by increased conjugation. researchgate.net These studies suggest that the emission occurs from a locally excited state. researchgate.net
The development of such fluorescent probes based on the indeno[1,2-b]indole framework holds promise for applications in cellular imaging, biosensing, and as reporters for various biological events. The ability to tune the spectroscopic properties through chemical modification allows for the creation of probes with specific excitation and emission wavelengths, as well as tailored responses to their environment.
| Compound Class | Spectroscopic Property | Application |
| 9H-pyrido[2,3-b]indole derivatives | pH-dependent fluorescence | pH sensing in microenvironments. nih.gov |
| Indolizino[1,2-b]quinole derivatives | Substituent-dependent quantum yield | Development of fluorescent probes with tailored properties. researchgate.net |
Q & A
Q. Basic
- NMR : - and -NMR identify proton environments and carbon frameworks. For instance, aromatic protons in tetrahydro-β-carboline derivatives appear as doublets at δ 7.6–7.8 ppm, while methylene groups resonate at δ 3.5–4.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 417 for bis-chlorophenyl derivatives) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry, as seen in imidazo-pyridoindole diones .
How to design structure-activity relationship (SAR) studies for derivatives?
Q. Advanced
- Functionalization : Introduce substituents (e.g., halogens, methyl groups) at positions 2, 4, or 9b to modulate bioactivity. For example, 4-chlorophenyl groups in imidazo[1’,5’:1,6]pyrido[3,4-b]indoles enhance binding affinity to kinase targets .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with receptors like guanylate cyclase .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC) to correlate substituent effects with activity .
How to resolve contradictions in spectroscopic data from divergent synthesis routes?
Q. Advanced
- Comparative Analysis : Overlay -NMR spectra of products from different methods (e.g., conventional heating vs. microwave synthesis) to identify byproducts or stereoisomers .
- XRD Validation : Confirm crystallographic data against computational models (e.g., DFT-optimized geometries) to rule out polymorphic variations .
- HPLC-MS : Quantify impurities and validate purity thresholds (>95%) when yields vary across protocols .
What computational methods predict the reactivity of this compound?
Q. Advanced
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution. For example, C-3 of the indole ring is often reactive in Pd-catalyzed C-H functionalization .
- MD Simulations : Model solvation effects and ligand-protein binding kinetics to optimize solvent systems (e.g., DMF vs. ethanol) .
- QSPR Models : Corporate Hammett constants (σ) of substituents to forecast reaction rates in MCRs .
What safety protocols are essential for handling this compound?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential irritation .
- Storage : Keep in amber vials at 2–8°C, away from oxidizers (e.g., peroxides) .
How to troubleshoot low yields in cyclization reactions?
Q. Advanced
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline) to stabilize transition states .
- Solvent Optimization : Switch from polar aprotic (DMF) to protic (ethanol) solvents to enhance nucleophilicity .
- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and adjust heating times .
How to evaluate reaction mechanisms for C-H functionalization?
Q. Advanced
- Isotopic Labeling : Introduce at reactive sites (e.g., C-3) to track regioselectivity via -NMR isotope shifts .
- Kinetic Studies : Measure rate constants under varying temperatures to distinguish concerted vs. stepwise pathways .
- EPR Spectroscopy : Detect radical intermediates in oxidative coupling reactions .
What strategies enable enantioselective synthesis of derivatives?
Q. Advanced
- Chiral Catalysts : Use Rh(II)-carbenoid complexes with ligands like (R)-BINAP for asymmetric C-H insertions (up to 95% ee) .
- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones to direct stereochemistry during cyclization .
- HPLC Chiral Separation : Resolve racemic mixtures using cellulose-based columns .
What purification techniques are optimal for isolating derivatives?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
